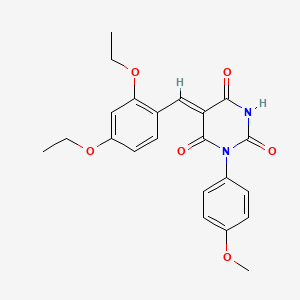![molecular formula C13H23N3O2 B5985596 4-[(4-methyl-1-piperazinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B5985596.png)
4-[(4-methyl-1-piperazinyl)carbonyl]-1-propyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methyl-1-piperazinyl)carbonyl]-1-propyl-2-pyrrolidinone, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a small molecule that can cross the blood-brain barrier, making it an ideal tool for studying the brain and its functions.
科学的研究の応用
4-[(4-methyl-1-piperazinyl)carbonyl]-1-propyl-2-pyrrolidinone has been used in a variety of scientific research applications, including studies of learning and memory, drug addiction, and pain management. This compound has been shown to enhance learning and memory in rodents, and may have potential therapeutic applications for neurological disorders such as Alzheimer's disease. This compound has also been used to study the neural mechanisms of drug addiction, and may have potential applications for the treatment of addiction. Additionally, this compound has been shown to have analgesic effects, and may have potential applications for pain management.
作用機序
4-[(4-methyl-1-piperazinyl)carbonyl]-1-propyl-2-pyrrolidinone is believed to act as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in learning and memory. By blocking the NMDA receptor, this compound may enhance the activity of other neurotransmitter systems, leading to improved learning and memory. Additionally, this compound may modulate the release of dopamine, a neurotransmitter that is involved in reward and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the NMDA receptor and dopamine release, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to increase the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
4-[(4-methyl-1-piperazinyl)carbonyl]-1-propyl-2-pyrrolidinone has several advantages for use in lab experiments. It is a small molecule that can cross the blood-brain barrier, making it an ideal tool for studying the brain and its functions. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experimental settings. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life and may require frequent dosing in order to maintain its effects. Additionally, the effects of this compound may vary depending on the dose and route of administration.
将来の方向性
There are several future directions for research on 4-[(4-methyl-1-piperazinyl)carbonyl]-1-propyl-2-pyrrolidinone. One area of interest is the potential therapeutic applications of this compound for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems. Finally, the development of new analogs of this compound may lead to the discovery of more potent and selective NMDA receptor antagonists with potential therapeutic applications.
合成法
4-[(4-methyl-1-piperazinyl)carbonyl]-1-propyl-2-pyrrolidinone can be synthesized using a variety of methods, including the reaction of 4-methyl-1-piperazinecarboxylic acid with propylamine and 2-pyrrolidinone, or the reaction of 4-methyl-1-piperazinecarboxylic acid with propionic anhydride and 2-pyrrolidinone. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.
特性
IUPAC Name |
4-(4-methylpiperazine-1-carbonyl)-1-propylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-3-4-16-10-11(9-12(16)17)13(18)15-7-5-14(2)6-8-15/h11H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZNODPIGXTLRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5985520.png)
![1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5985537.png)
![N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5985539.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5985543.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5985547.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B5985551.png)
![4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5985555.png)
![N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5985560.png)
![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5985572.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-fluorobenzamide](/img/structure/B5985580.png)
![N-[2-(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5985581.png)


![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5985597.png)
